A Technical Guide to Boc-NH-PEG6-CH2COOH: Properties and Applications
A Technical Guide to Boc-NH-PEG6-CH2COOH: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-NH-PEG6-CH2COOH is a heterobifunctional linker widely utilized in biomedical research and drug development. This molecule incorporates a polyethylene glycol (PEG) spacer, a Boc-protected amine, and a terminal carboxylic acid, offering a versatile platform for bioconjugation, surface modification, and the synthesis of complex therapeutic modalities. Its monodisperse nature ensures uniformity and precise control over molecular weight, which is critical for the reproducibility and efficacy of the resulting conjugates.[1][2] This guide provides an in-depth overview of the chemical properties, experimental protocols, and key applications of Boc-NH-PEG6-CH2COOH.
Core Chemical and Physical Properties
The fundamental properties of Boc-NH-PEG6-CH2COOH are summarized below. These values are critical for experimental design, including reaction stoichiometry, solubility, and storage.
| Property | Value | References |
| Molecular Formula | C19H37NO10 | [3][4][5] |
| Molecular Weight | 439.50 g/mol | |
| CAS Number | 391684-36-9 | |
| Appearance | Colorless to light yellow liquid or solid/semi-solid | |
| Purity | ≥95% to >98% |
| Solubility | |
| Soluble in | Water, aqueous buffers, Chloroform, Methylene chloride, DMF, DMSO |
| Less soluble in | Alcohol, Toluene |
| Insoluble in | Ether |
| Storage and Stability | |
| Pure Form | Store at -20°C for up to 3 years or at 4°C for up to 2 years. Keep dry and avoid sunlight. |
| In Solvent | Store at -80°C for up to 6 months or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. |
Key Applications
Boc-NH-PEG6-CH2COOH is a versatile tool in several advanced research areas:
-
PROTACs (Proteolysis Targeting Chimeras): This linker is frequently used in the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of specific target proteins. The PEG spacer provides the necessary length and flexibility for the PROTAC to bring the target protein and an E3 ubiquitin ligase into proximity, leading to the ubiquitination and subsequent degradation of the target protein.
-
ADCs (Antibody-Drug Conjugates): It can be employed as a cleavable linker in the development of ADCs. In this context, it connects a cytotoxic drug to an antibody, allowing for targeted delivery of the therapeutic agent to cancer cells.
-
Bioconjugation and Surface Modification: The dual functionality of Boc-NH-PEG6-CH2COOH allows for the covalent attachment of biomolecules to surfaces, nanoparticles, or other molecules. The hydrophilic PEG chain can improve the solubility and reduce the immunogenicity of the resulting conjugate.
Experimental Protocols
The following are detailed methodologies for key experiments involving Boc-NH-PEG6-CH2COOH.
Boc-Deprotection to Yield a Free Amine
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to expose the primary amine for subsequent conjugation reactions.
Materials:
-
Boc-NH-PEG6-CH2COOH
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Nitrogen or argon gas
-
Rotary evaporator
Procedure:
-
Dissolve Boc-NH-PEG6-CH2COOH in DCM in a round-bottom flask.
-
Under a nitrogen or argon atmosphere, add TFA to the solution (typically 20-50% v/v).
-
Stir the reaction mixture at room temperature for 1-3 hours.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).
-
Upon completion, remove the DCM and excess TFA by rotary evaporation.
-
The resulting deprotected product, NH2-PEG6-CH2COOH, can be used directly in the next step or purified further if necessary.
Amide Bond Formation via EDC/NHS Coupling
This protocol outlines the conjugation of the carboxylic acid moiety of Boc-NH-PEG6-CH2COOH to a primary amine-containing molecule (e.g., a protein, peptide, or drug).
Materials:
-
Boc-NH-PEG6-CH2COOH
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or sulfo-NHS
-
Amine-containing molecule of interest
-
Activation Buffer (e.g., MES buffer, pH 4.5-6.0)
-
Coupling Buffer (e.g., PBS, pH 7.2-8.0)
-
Desalting column
Procedure:
-
Dissolve Boc-NH-PEG6-CH2COOH in the Activation Buffer.
-
Add EDC and NHS (or sulfo-NHS) to the solution. A typical molar ratio is 1:2:5 (linker:EDC:NHS).
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature. This forms a more stable NHS ester.
-
Immediately add the amine-containing molecule, dissolved in the Coupling Buffer, to the activated linker solution.
-
Let the conjugation reaction proceed for 2 hours at room temperature or overnight at 4°C.
-
Purify the resulting conjugate using a desalting column to remove excess reagents and byproducts.
Visualized Workflows and Pathways
PROTAC Synthesis and Mechanism of Action
The following diagrams illustrate the general workflow for synthesizing a PROTAC using Boc-NH-PEG6-CH2COOH and the subsequent mechanism of action.
Caption: General workflow for PROTAC synthesis.
Caption: PROTAC mechanism of action.
Nanoparticle Surface Functionalization
This diagram illustrates a typical workflow for modifying the surface of a nanoparticle using Boc-NH-PEG6-CH2COOH to attach a targeting ligand.
Caption: Nanoparticle surface functionalization workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Monodispersed Boc/Fmoc PEG - Biopharma PEG [biochempeg.com]
- 3. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. Functionalization and Grafting of Nanoparticle Surfaces | Semantic Scholar [semanticscholar.org]
